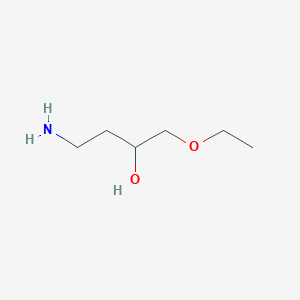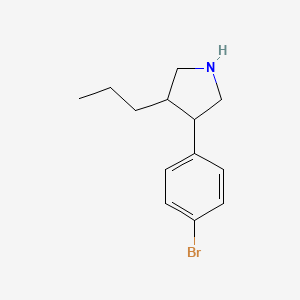
7-(Aminomethyl)quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Aminomethyl)quinolin-8-ol is a chemical compound with the molecular formula C10H10N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Aminomethyl)quinolin-8-ol typically involves the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a compound with an active hydrogen atom. In this case, the active hydrogen compound is 8-hydroxyquinoline. The reaction proceeds under mild conditions, often at room temperature, and yields the desired aminomethylated product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reagents are typically added in a specific order to optimize the reaction efficiency and minimize side reactions.
Análisis De Reacciones Químicas
Types of Reactions
7-(Aminomethyl)quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-ol derivatives.
Reduction: Reduction reactions can convert the compound into different aminomethylated derivatives.
Substitution: The compound can participate in substitution reactions, where the aminomethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted quinolin-8-ol derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .
Aplicaciones Científicas De Investigación
7-(Aminomethyl)quinolin-8-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a chelating agent, binding to metal ions and facilitating their removal or transport.
Medicine: Research has shown that derivatives of this compound exhibit antimicrobial, antiviral, and anticancer activities.
Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-(Aminomethyl)quinolin-8-ol involves its ability to interact with various molecular targets. The aminomethyl group allows the compound to form strong bonds with metal ions, making it an effective chelating agent. This property is utilized in biological systems to transport and remove metal ions. Additionally, the compound’s structure allows it to interact with enzymes and other proteins, potentially inhibiting their activity and exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: A closely related compound with similar chelating properties.
5-(Aminomethyl)quinolin-8-ol: Another derivative with an aminomethyl group at a different position on the quinoline ring.
Quinolin-8-amine: A compound with an amino group directly attached to the quinoline ring.
Uniqueness
7-(Aminomethyl)quinolin-8-ol is unique due to the specific positioning of the aminomethyl group, which enhances its ability to form stable complexes with metal ions. This unique structure also allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields .
Propiedades
IUPAC Name |
7-(aminomethyl)quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-6-8-4-3-7-2-1-5-12-9(7)10(8)13/h1-5,13H,6,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWSVNZDDVMIFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)CN)O)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2-Methoxyethyl)amino]benzene-1-carbothioamide](/img/structure/B13193733.png)
![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B13193739.png)


![[2-(Bromomethyl)butyl]trimethylsilane](/img/structure/B13193761.png)

![Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13193775.png)

![Potassium trifluoro[(phenylsulfanyl)methyl]boranuide](/img/structure/B13193790.png)

![[2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B13193797.png)


![2-[1-(2,3-Dichlorophenyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine](/img/structure/B13193819.png)
